(1-(Pyridin-2-yl)azetidin-3-yl)methanol (1-(Pyridin-2-yl)azetidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1420975-94-5
VCID: VC2706115
InChI: InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2
SMILES: C1C(CN1C2=CC=CC=N2)CO
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

(1-(Pyridin-2-yl)azetidin-3-yl)methanol

CAS No.: 1420975-94-5

Cat. No.: VC2706115

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

(1-(Pyridin-2-yl)azetidin-3-yl)methanol - 1420975-94-5

Specification

CAS No. 1420975-94-5
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name (1-pyridin-2-ylazetidin-3-yl)methanol
Standard InChI InChI=1S/C9H12N2O/c12-7-8-5-11(6-8)9-3-1-2-4-10-9/h1-4,8,12H,5-7H2
Standard InChI Key SDNHCHZORARLRY-UHFFFAOYSA-N
SMILES C1C(CN1C2=CC=CC=N2)CO
Canonical SMILES C1C(CN1C2=CC=CC=N2)CO

Introduction

(1-(Pyridin-2-yl)azetidin-3-yl)methanol is a heterocyclic compound with significant potential in synthetic chemistry and pharmaceutical research. Its molecular structure, containing both a pyridine ring and an azetidine moiety, makes it a versatile building block for drug discovery and material science.

Synthesis Pathways

The synthesis of (1-(Pyridin-2-yl)azetidin-3-yl)methanol typically involves nucleophilic substitution reactions or cyclization methods:

  • Cyclization Approach: Starting from pyridine derivatives, azetidine rings can be formed via cyclization reactions using alkali bases.

  • Functionalization of Azetidines: Pre-synthesized azetidines can be functionalized by introducing hydroxymethyl groups through formaldehyde or other hydroxymethylating agents.

  • One-Pot Synthesis: Some studies have demonstrated one-pot methods combining pyridine and azetidine precursors under controlled conditions to yield the target compound.

Biological Relevance

While specific biological activities of (1-(Pyridin-2-yl)azetidin-3-yl)methanol remain underexplored, its structural components suggest potential applications:

  • Pyridine Moiety: Known for its role in many bioactive compounds, including anti-inflammatory and antimicrobial agents.

  • Azetidine Ring: Exhibits unique conformational properties that can enhance binding affinity in drug-receptor interactions.

Applications

The compound has potential applications in:

  • Medicinal Chemistry:

    • Serves as a scaffold for designing enzyme inhibitors or receptor modulators.

    • Can be modified to improve pharmacokinetic properties.

  • Material Science:

    • Its hydroxymethyl group allows polymerization or cross-linking reactions for advanced materials.

  • Synthetic Chemistry:

    • Used as an intermediate for constructing complex heterocyclic frameworks.

Safety and Handling

(1-(Pyridin-2-yl)azetidin-3-yl)methanol requires standard safety precautions during handling:

  • Toxicity: Limited data available; assumed to have low toxicity based on its molecular structure.

  • Storage Conditions: Should be stored in a cool, dry place away from oxidizing agents.

Research Findings and Future Directions

Studies have highlighted the utility of similar compounds in drug discovery:

  • Pyridine-containing molecules are common in antiviral and anticancer research .

  • Azetidines are increasingly recognized for their role in enhancing pharmacological profiles .

Future research could focus on:

  • Systematic biological evaluation of (1-(Pyridin-2-yl)azetidin-3-yl)methanol.

  • Development of derivatives with tailored activity against specific targets.

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